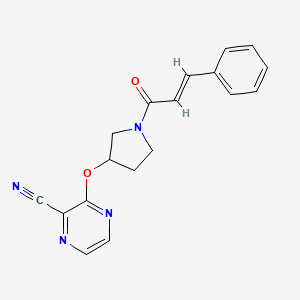

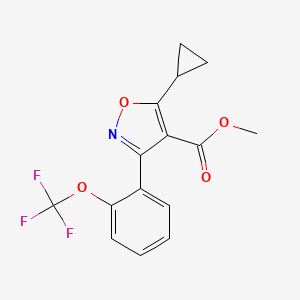

![molecular formula C16H17N3O3S B2816387 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396863-36-7](/img/structure/B2816387.png)

4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a methyl group (-CH3), a pyrazolo[1,5-a]pyridine group, and a benzenesulfonamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyridine group suggests that this compound likely has a bicyclic structure. The methoxy and methyl groups are likely attached to the benzene ring, while the benzenesulfonamide group is likely attached to the pyrazolo[1,5-a]pyridine ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the methoxy group might undergo substitution reactions, while the benzenesulfonamide group might participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups present .Mechanism of Action

4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide inhibits CDK9 by binding to its active site. CDK9 is a kinase, which means it adds phosphate groups to other proteins. This compound prevents CDK9 from adding phosphate groups to its substrates, leading to a decrease in gene expression. This mechanism of action makes this compound a promising candidate for the treatment of various diseases, including cancer and viral infections.

Biochemical and Physiological Effects:

In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. However, more research is needed to determine the full extent of this compound's biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of CDK9, and its mechanism of action is well understood. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to its use. For example, it may have off-target effects on other kinases, leading to unintended consequences. Additionally, its effects may be cell-type specific, meaning that it may not be effective in all cell types.

Future Directions

There are several future directions for research on 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide. One area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of viral infections. This compound has been shown to inhibit the replication of HIV in vitro, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the full extent of this compound's biochemical and physiological effects, as well as its potential off-target effects on other kinases.

Synthesis Methods

The synthesis of 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide involves several steps. The first step is the preparation of pyrazolo[1,5-a]pyridine, which is achieved by reacting 2-chloropyridine with hydrazine hydrate. The resulting pyrazolo[1,5-a]pyridine is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride to obtain the intermediate compound. Finally, the intermediate compound is reacted with methylamine to yield this compound.

Scientific Research Applications

4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It is a potent inhibitor of CDK9, which is involved in the regulation of gene expression. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the expression of many genes, including those involved in cell growth and division. This compound has been shown to inhibit the activity of CDK9, leading to a decrease in the expression of these genes.

Safety and Hazards

properties

IUPAC Name |

4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-12-9-14(6-7-16(12)22-2)23(20,21)18-11-13-10-17-19-8-4-3-5-15(13)19/h3-10,18H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRIDCWEDFEYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

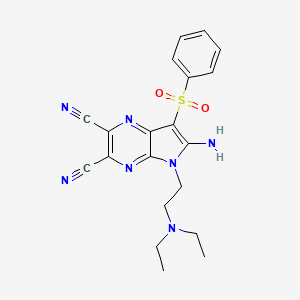

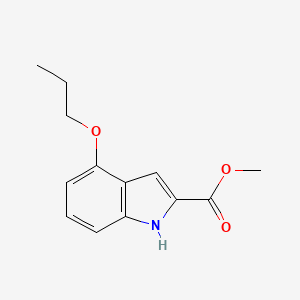

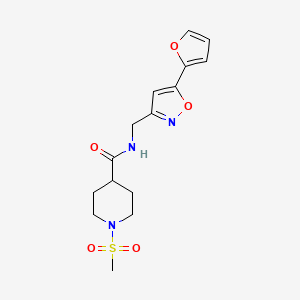

![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)

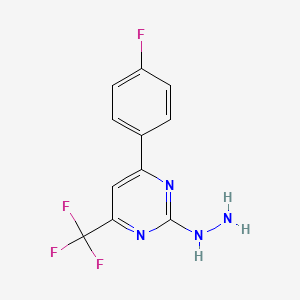

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)

![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/no-structure.png)

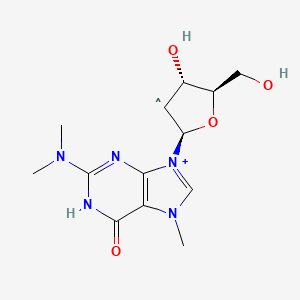

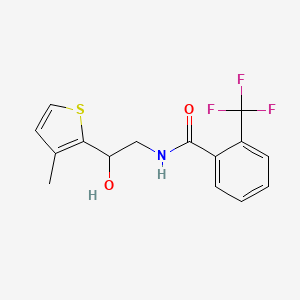

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)